Isopropyl-d7 Paraben
CAS No.:
Cat. No.: VC18530243
Molecular Formula: C10H12O3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12O3 |
---|---|
Molecular Weight | 187.24 g/mol |
IUPAC Name | 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 4-hydroxybenzoate |
Standard InChI | InChI=1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i1D3,2D3,7D |
Standard InChI Key | CMHMMKSPYOOVGI-QXMYYZBZSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=CC=C(C=C1)O |
Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Properties
Physicochemical Characteristics
While detailed physicochemical data specific to Isopropyl-d7 Paraben remain limited, its non-deuterated counterpart, isopropylparaben, offers a foundational comparison. Isopropylparaben exhibits a molecular weight of 180.22 g/mol, a melting point of 96–97°C, and a boiling point of 294°C . The deuterated form’s increased mass (approximately 187.3 g/mol) likely reduces its vapor pressure and alters solubility parameters slightly, though these differences are marginal for most practical applications.
Table 1: Comparative Properties of Isopropylparaben and Isopropyl-d7 Paraben
Property | Isopropylparaben | Isopropyl-d7 Paraben |
---|---|---|
Molecular Formula | ||
Molecular Weight (g/mol) | 180.22 | ~187.3 |
Melting Point (°C) | 96–97 | Not reported |
Boiling Point (°C) | 294 | Not reported |
Synthesis and Analytical Characterization
Deuteration Techniques
The synthesis of Isopropyl-d7 Paraben involves substituting hydrogen atoms in the isopropyl group with deuterium. Common methods include acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated isopropyl alcohol () . This process ensures high isotopic purity, critical for applications requiring precise mass spectrometry or nuclear magnetic resonance (NMR) tracking.
Spectroscopic Identification
Deuteration introduces distinct spectral signatures. In -NMR, the absence of proton signals from the isopropyl group confirms successful deuteration. Mass spectrometry reveals a molecular ion peak at m/z ≈ 187, consistent with the added deuterium atoms . These features facilitate its use as an internal standard in quantitative analyses of parabens in cosmetic matrices.
Applications in Cosmetic and Research Contexts
Antimicrobial Preservation
Isopropyl-d7 Paraben functions as a preservative in cosmetics, inhibiting bacterial and fungal growth by disrupting microbial membrane integrity and enzymatic activity . Its labeled form allows researchers to trace degradation pathways and metabolite formation in complex formulations, addressing concerns about paraben stability under varying pH and temperature conditions.
Isotopic Labeling in Metabolic Studies
The compound’s deuterium atoms enable precise tracking in pharmacokinetic studies. For instance, researchers have employed Isopropyl-d7 Paraben to investigate dermal absorption rates and systemic distribution, leveraging its unique mass signature in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses . Such studies are pivotal for assessing the safety of parabens in leave-on skincare products.
Regulatory Status and Compliance
Analytical Standards and Quality Control
Research Gaps and Future Directions
Despite its utility, Isopropyl-d7 Paraben’s environmental fate and long-term health impacts remain underexplored. Isotope tracing studies could elucidate its degradation in wastewater systems, addressing ecological concerns. Additionally, comparative toxicokinetic studies between deuterated and non-deuterated forms would clarify isotopic effects on absorption and metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume